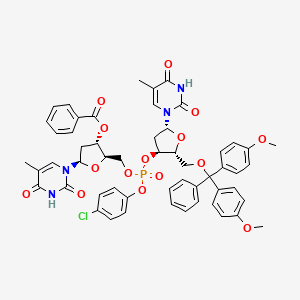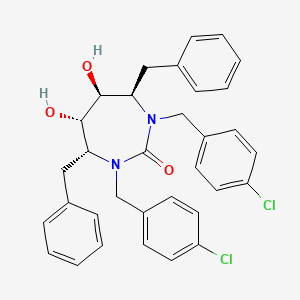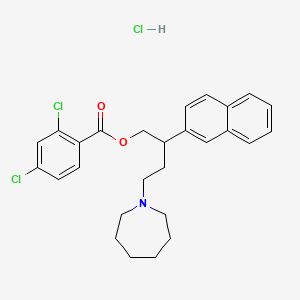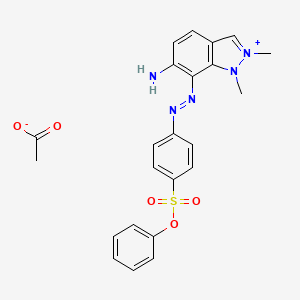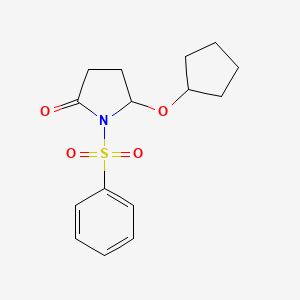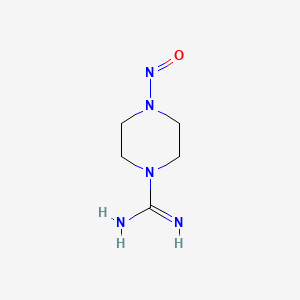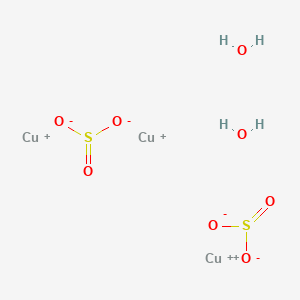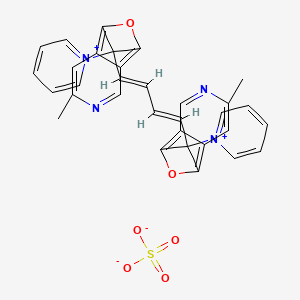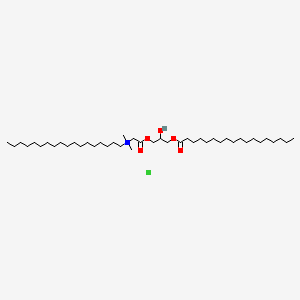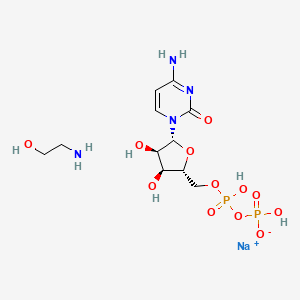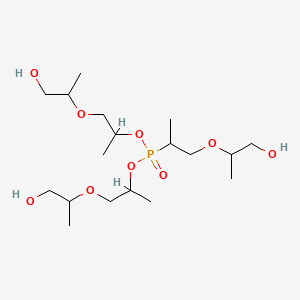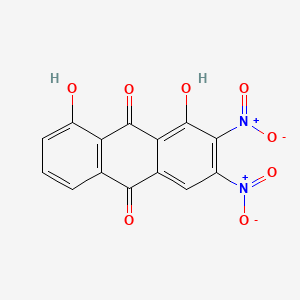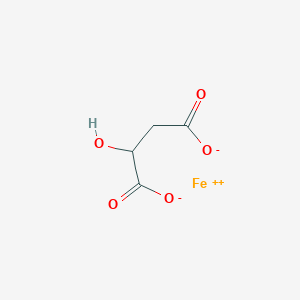
Ferrous malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous malate is a compound consisting of iron and malic acid. It is often used as a dietary supplement to treat or prevent iron deficiency anemia. The compound is known for its high bioavailability, making it an effective source of iron for the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrous malate can be synthesized by reacting ferrous sulfate with malic acid under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding malic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified and dried to obtain the desired form.
Análisis De Reacciones Químicas
Types of Reactions
Ferrous malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to ferric malate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to this compound using reducing agents like ascorbic acid.
Substitution: this compound can undergo substitution reactions with other acids or bases, leading to the formation of different iron complexes.
Major Products
The major products formed from these reactions include ferric malate, ferrous sulfate, and various iron complexes depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Ferrous malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: The compound is studied for its role in biological processes, particularly in iron metabolism and transport.
Medicine: this compound is used in the development of iron supplements and treatments for iron deficiency anemia.
Industry: It is used in the production of iron-based materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The primary mechanism of action of ferrous malate involves its role as an iron source. Iron is essential for the production of hemoglobin, myoglobin, and various enzymes. This compound provides a bioavailable form of iron that can be readily absorbed by the body. Once absorbed, the iron is utilized in various metabolic processes, including oxygen transport and DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferric malate
Uniqueness
Ferrous malate is unique due to its high bioavailability and stability compared to other iron supplements. It is less likely to cause gastrointestinal side effects, making it a preferred choice for individuals with sensitive stomachs. Additionally, the presence of malic acid enhances the absorption of iron, further increasing its effectiveness as a supplement.
Propiedades
Número CAS |
6916-77-4 |
|---|---|
Fórmula molecular |
C4H4FeO5 |
Peso molecular |
187.92 g/mol |
Nombre IUPAC |
2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clave InChI |
KRUJOKMDEHYPOP-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


